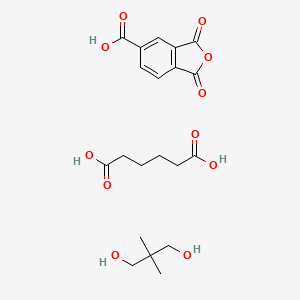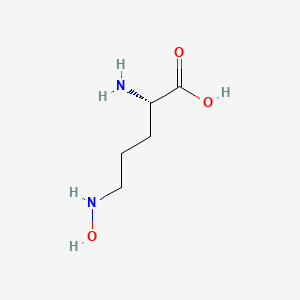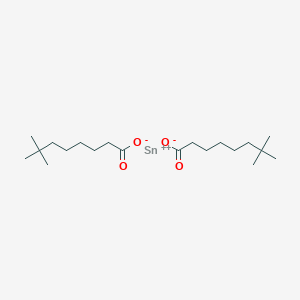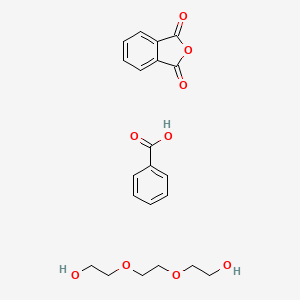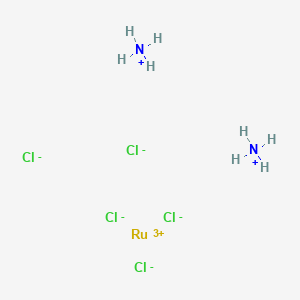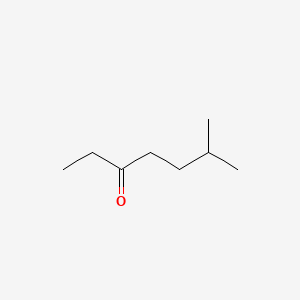![molecular formula C14H11ClO2 B1593562 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde CAS No. 59067-43-5](/img/structure/B1593562.png)
4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde
Descripción general
Descripción
4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde, also known as CBO-Ald or 3-chloro-4-benzyloxybenzaldehyde, is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It has a CAS Number of 59067-43-5 and a linear formula of C14H11ClO2 .
Synthesis Analysis
The synthesis of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde involves the reaction of 1-bromomethyl-3-chloro-benzene with 4-hydroxy-benzaldheyde in the presence of K2CO3 and KI in acetone. The reaction mixture is stirred for 2 hours at 70°C. After cooling, the solid residue is filtered off and the solvent is evaporated under vacuum. The residue is dissolved in ethyl acetate and the organic layer is washed twice with 1 M NaOH and dried over Na2SO4 .Molecular Structure Analysis
The molecular structure of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde is represented by the Inchi Code: 1S/C14H11ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 .Physical And Chemical Properties Analysis
The molecular weight of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde is 246.69 g/mol .Aplicaciones Científicas De Investigación
Application in Chemical Research
“4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde” is a chemical compound with the CAS Number: 59067-43-5 and a molecular weight of 246.69 . It’s used in various chemical research applications .
Method of Application
The specific methods of application in chemical research are not detailed in the available resources. However, such compounds are typically used in laboratory settings, following standard safety protocols .
Results or Outcomes
The specific results or outcomes of its use in chemical research are not detailed in the available resources .
Synthesis of Liquid Crystalline Compounds
A compound with a similar structure, “4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene”, has been synthesized and studied for its liquid crystalline properties .
Method of Application
The compound was synthesized using the Williamson etherification method . The structure and thermal behavior of the compound were investigated using differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), X-ray diffraction (XRD), and light polarized optical microscopy (LPOM) techniques .
Results or Outcomes
The compound exhibited liquid crystalline properties in certain temperature ranges .
Use in Chromatography and Mass Spectrometry
This compound may be used in chromatography and mass spectrometry, which are analytical techniques used for the separation, identification, and quantification of the individual components in a mixture .
Method of Application
The specific methods of application in chromatography and mass spectrometry are not detailed in the available resources. However, such compounds are typically used in laboratory settings, following standard safety protocols .
Results or Outcomes
The specific results or outcomes of its use in chromatography and mass spectrometry are not detailed in the available resources .
Safety And Hazards
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYLREZHERJGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352779 | |
| Record name | 4-[(3-Chlorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorophenyl)methoxy]benzaldehyde | |
CAS RN |
59067-43-5 | |
| Record name | 4-[(3-Chlorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

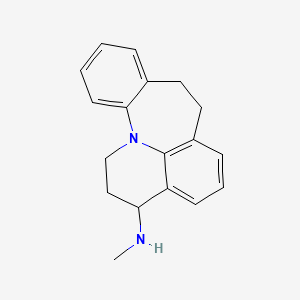

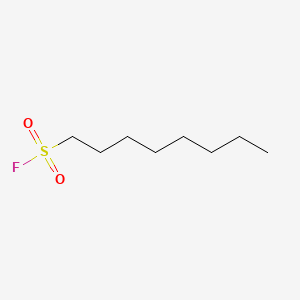
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B1593482.png)
![2-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B1593483.png)
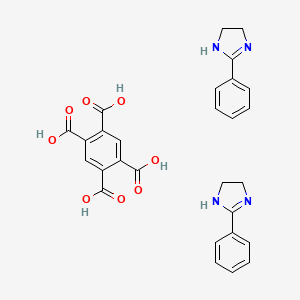
![1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1593486.png)
